molecular formula C8H9ClN2O3S B14835603 6-Chloro-5-cyclopropoxypyridine-2-sulfonamide

6-Chloro-5-cyclopropoxypyridine-2-sulfonamide

Cat. No.: B14835603
M. Wt: 248.69 g/mol
InChI Key: WYFAMOCBSXDJNI-UHFFFAOYSA-N
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Description

6-Chloro-5-cyclopropoxypyridine-2-sulfonamide is an organosulfur compound that features a sulfonamide functional group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-cyclopropoxypyridine-2-sulfonamide typically involves the reaction of 6-chloro-5-hydroxypyridine-2-sulfonamide with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-cyclopropoxypyridine-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-5-cyclopropoxypyridine-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-5-cyclopropoxypyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-5-methoxypyridine-2-sulfonamide: Similar structure but with a methoxy group instead of a cyclopropoxy group.

    5-Cyclopropoxy-2-pyridinesulfonamide: Lacks the chlorine atom on the pyridine ring.

    6-Chloro-2-pyridinesulfonamide: Lacks the cyclopropoxy group.

Uniqueness

6-Chloro-5-cyclopropoxypyridine-2-sulfonamide is unique due to the presence of both the chlorine atom and the cyclopropoxy group on the pyridine ring. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C8H9ClN2O3S

Molecular Weight

248.69 g/mol

IUPAC Name

6-chloro-5-cyclopropyloxypyridine-2-sulfonamide

InChI

InChI=1S/C8H9ClN2O3S/c9-8-6(14-5-1-2-5)3-4-7(11-8)15(10,12)13/h3-5H,1-2H2,(H2,10,12,13)

InChI Key

WYFAMOCBSXDJNI-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=C(C=C2)S(=O)(=O)N)Cl

Origin of Product

United States

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